2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a nitrile group via a methyl-substituted carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Nitrile Introduction: The nitrile group is often introduced via a nucleophilic substitution reaction, where a suitable leaving group (such as a halide) is replaced by a cyanide ion.
Methyl Substitution: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: 2-(3-(Benzyloxy)phenyl)-2-methylpropanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile: Similar structure but with the benzyloxy group in the para position.
2-(3-(Methoxy)phenyl)-2-methylpropanenitrile: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(3-(Benzyloxy)phenyl)-2-ethylpropanenitrile: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile is unique due to the specific positioning of the benzyloxy group and the nitrile functionality, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-methyl-2-(3-phenylmethoxyphenyl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-17(2,13-18)15-9-6-10-16(11-15)19-12-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDJVSQFPAEOLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608110 |
Source
|
Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70120-08-0 |
Source
|
Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.